2-Hydroxy-4-methyl-3,5-dinitropyridine
Overview
Description
2-Hydroxy-4-methyl-3,5-dinitropyridine is a nitropyridine derivative known for its significant applications in various fields, including chemistry and industry. This compound is characterized by the presence of hydroxyl and nitro groups on a pyridine ring, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-methyl-3,5-dinitropyridine, also known as 4-methyl-3,5-dinitro-1H-pyridin-2-one, is the respiratory system . This compound is known to cause respiratory irritation .
Mode of Action
It is known to cause irritation in the respiratory system . This could be due to its interaction with certain receptors or enzymes in the respiratory tract, leading to an inflammatory response.
Result of Action
The primary result of the action of this compound is respiratory irritation . This can lead to symptoms such as coughing, wheezing, and shortness of breath. At the cellular level, the compound may cause inflammation and damage to the cells of the respiratory tract.
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in certain biochemical reactions . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions, are yet to be identified.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-3,5-dinitropyridine typically involves nitration reactions. One common method includes the nitration of 2-hydroxy-4-methylpyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of 2-hydroxy-4-methyl-3,5-diaminopyridine.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-4-methyl-3,5-dinitropyridine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Hydroxy-3,5-dinitropyridine
- 2-Hydroxy-5-methyl-3-nitropyridine
- 2-Amino-4-methyl-3-nitropyridine
Comparison: 2-Hydroxy-4-methyl-3,5-dinitropyridine is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical properties and reactivity
Properties
IUPAC Name |
4-methyl-3,5-dinitro-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-3-4(8(11)12)2-7-6(10)5(3)9(13)14/h2H,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXXHBCMRXSTLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395434 | |
Record name | AC1MW0ZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15889-26-6 | |
Record name | AC1MW0ZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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